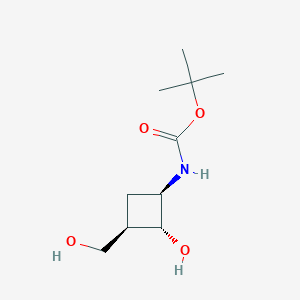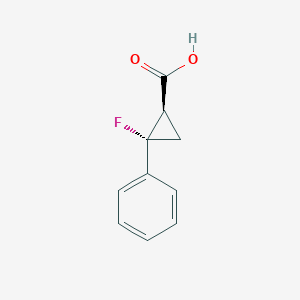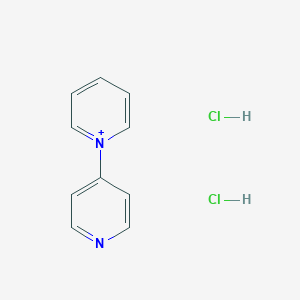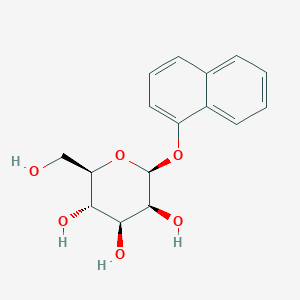
(2R,3S,4S,5S,6S)-2-(Hydroxymethyl)-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4S,5S,6S)-2-(Hydroxymethyl)-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by a tetrahydropyran ring substituted with a naphthalen-1-yloxy group and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a protected form of glucose or a similar sugar derivative.
Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring.
Introduction of Naphthalen-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with naphthalen-1-ol under basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound with free hydroxyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for scale-up, focusing on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds (e.g., aldehydes or ketones) using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: TsCl, MsCl (methanesulfonyl chloride), followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers, esters, or amines.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Research: Studied for its potential anticancer properties.
Antimicrobial Activity: Evaluated for its ability to act against various microbial pathogens.
Industry
Material Science:
Propriétés
Formule moléculaire |
C16H18O6 |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
Clé InChI |
CVAOQMBKGUKOIZ-RBGFHDKUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



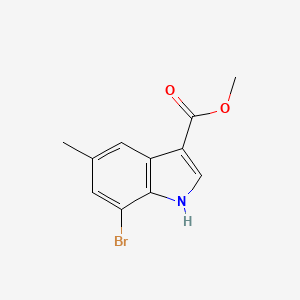
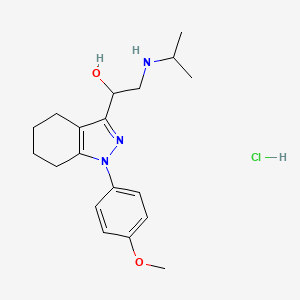
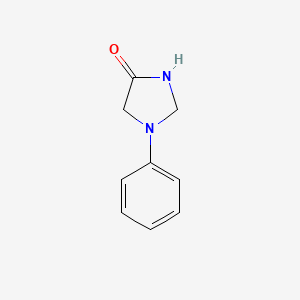
![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
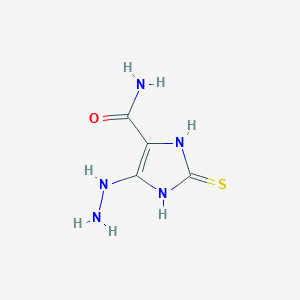
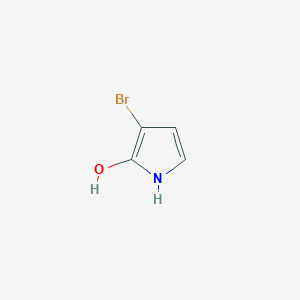
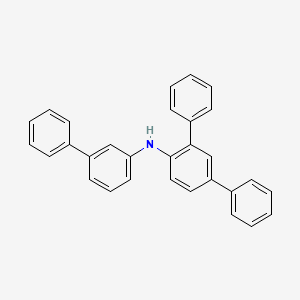
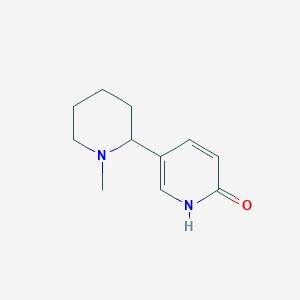
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
